Introduction: Unveiling a Key Fluorinated Building Block
Introduction: Unveiling a Key Fluorinated Building Block
An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) for Advanced Research and Drug Development
2,4-Difluoro-6-hydroxybenzoic acid, identified by the CAS number 189283-54-3 , is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry.[1][2][3] Its strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on a benzene ring makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making this reagent particularly attractive to drug development professionals.
This guide, designed for researchers and application scientists, provides a comprehensive technical overview of 2,4-Difluoro-6-hydroxybenzoic acid. It moves beyond basic data to explore the causality behind its synthesis, the logic of its structural verification through spectroscopy, and its practical applications, ensuring a deep, field-proven understanding of this important chemical entity.
Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in 2,4-Difluoro-6-hydroxybenzoic acid dictates its chemical behavior and physical characteristics. A summary of its core properties is presented below.
Table 1: Physicochemical Properties of 2,4-Difluoro-6-hydroxybenzoic acid
| Property | Value | Source(s) |
| CAS Number | 189283-54-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][4] |
| Predicted pKa | 2.52 ± 0.25 | [1] |
| Appearance | Typically a solid | (Inferred from similar compounds) |
| InChI Key | DHJRFSOFNFQKJE-UHFFFAOYSA-N | [1] |
Integrated Spectroscopic Analysis
The structural confirmation of 2,4-Difluoro-6-hydroxybenzoic acid relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of the molecule's identity. The logical workflow for this analysis is outlined below.[5]
Caption: Integrated workflow for the structural elucidation of 2,4-Difluoro-6-hydroxybenzoic acid.
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Feature | Predicted Observation and Rationale |
| ¹H NMR | Aromatic Protons | Two distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). Each will appear as a doublet of doublets (dd) due to coupling with both fluorine atoms and the adjacent proton. |
| Hydroxyl Proton | A broad singlet, chemical shift is solvent-dependent. | |
| Carboxylic Acid Proton | A very broad singlet, typically downfield (>10 ppm), solvent-dependent. | |
| ¹³C NMR | Carbonyl Carbon | A singlet in the range of 165-175 ppm. |
| Aromatic Carbons | Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. The carbon attached to the hydroxyl group will be shifted downfield. | |
| IR | O-H Stretch | A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid O-H) overlapping with a broad phenol O-H stretch. |
| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic carboxylic acid. | |
| C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region. | |
| MS (EI) | Molecular Ion (M⁺) | A peak at m/z = 174, corresponding to the molecular weight.[6] |
| Fragmentation | A key fragment would be the loss of COOH (45 Da), resulting in a peak at m/z = 129. |
Synthesis and Mechanistic Insights
A robust and scalable synthesis of 2,4-Difluoro-6-hydroxybenzoic acid is crucial for its availability in research. A common and logical approach is the Kolbe-Schmitt reaction , which involves the direct carboxylation of a phenoxide ion. In this case, the starting material is the readily available 3,5-Difluorophenol (CAS: 2713-34-0).
Caption: Synthesis workflow for 2,4-Difluoro-6-hydroxybenzoic acid via Kolbe-Schmitt reaction.
Detailed Experimental Protocol (Kolbe-Schmitt Carboxylation)
This protocol is a representative procedure based on established methodologies for phenolic carboxylation.[7][8]
-
Reagent Preparation & Setup:
-
In a high-pressure stainless-steel autoclave, add 3,5-Difluorophenol (1.0 eq) and finely ground, anhydrous potassium carbonate (2.0 eq).
-
Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric oxygen and moisture.
-
-
Initial Reaction (Phenoxide Formation):
-
Heat the mixture to approximately 120-130 °C with vigorous stirring for 1-2 hours under the inert atmosphere to ensure complete formation of the potassium phenoxide salt.
-
-
Carboxylation:
-
Pressurize the reactor with dry carbon dioxide (CO₂) to 5-10 atm.
-
Increase the temperature to 170-180 °C and maintain vigorous stirring. The reaction progress should be monitored by time or by sampling if the reactor allows. Maintain these conditions for 6-12 hours.
-
Causality: The high pressure and temperature are necessary to overcome the activation energy for the electrophilic addition of the weak electrophile (CO₂) to the electron-rich phenoxide ring. The phenoxide is a much more powerful nucleophile than the neutral phenol.
-
-
Workup and Acidification:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mass in hot water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The product will precipitate as a solid.
-
Self-Validation: The precipitation of a solid upon acidification is a primary indicator of successful carboxylation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Difluoro-6-hydroxybenzoic acid.
-
Applications in Research and Drug Development
The true value of 2,4-Difluoro-6-hydroxybenzoic acid lies in its utility as a versatile intermediate. Fluorinated benzoic acids are incorporated into drug candidates to enhance their therapeutic profiles.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine atoms at the 2 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Modulating Acidity and Binding: The electron-withdrawing nature of fluorine atoms lowers the pKa of both the phenolic hydroxyl and the carboxylic acid groups. This modulation can be critical for optimizing a drug's solubility, cell permeability, and its ability to form hydrogen bonds or ionic interactions with a biological target.
-
Precursor for Bioactive Scaffolds: This acid is a precursor for synthesizing more complex heterocyclic systems like benzisoxazoles or benzoxazines, which are common scaffolds in molecules with anticancer and antimicrobial activities.[9] The carboxylic acid and hydroxyl groups provide reactive handles for amide coupling, esterification, and other key transformations.
Safety and Handling
As a laboratory chemical, 2,4-Difluoro-6-hydroxybenzoic acid requires careful handling. While specific GHS data for this exact compound is not widely published, data for structurally similar fluorinated and hydroxybenzoic acids suggest the following hazards:
-
GHS Hazard Classification (Inferred):
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic route make it a reliable component in complex synthetic campaigns. For researchers in drug discovery, the strategic placement of its fluorine atoms offers a proven method to enhance the druglike properties of new molecular entities. This guide provides the foundational knowledge required to confidently handle, synthesize, and apply this valuable building block in demanding research environments.
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